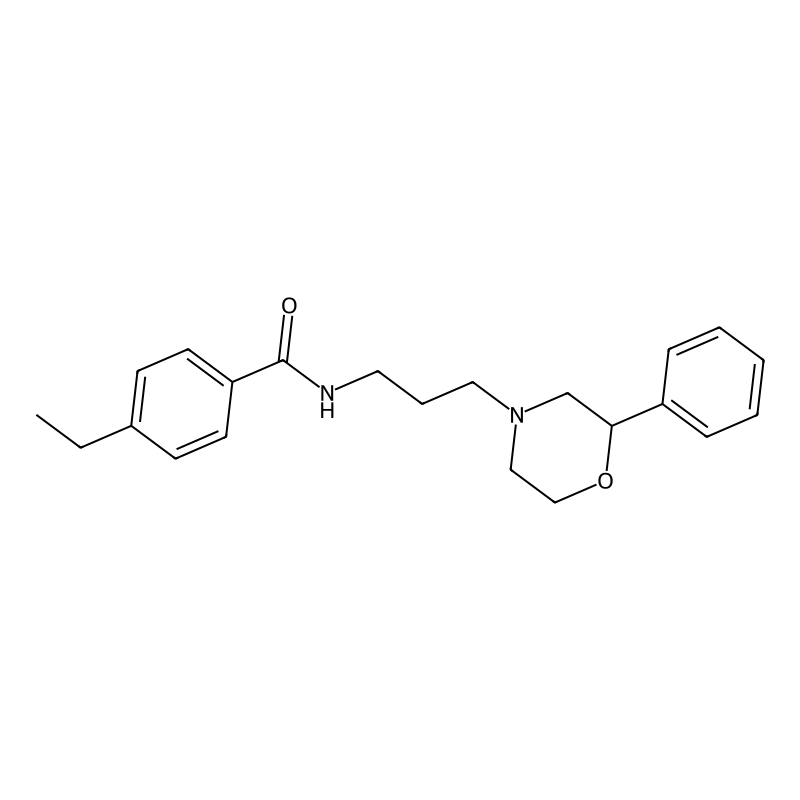

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic organic compound characterized by the presence of an ethyl group at the para position of the benzamide moiety and a morpholino group attached to a propyl chain. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure can be denoted by the molecular formula , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

- Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Research indicates that 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide exhibits potential biological activities, including:

- Antiviral Properties: Investigated for effectiveness against certain viral infections.

- Anti-inflammatory Effects: May inhibit pathways involved in inflammation, providing therapeutic benefits in inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest it might affect cancer cell proliferation through specific molecular interactions.

The exact mechanism of action is believed to involve binding to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .

The synthesis of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves a condensation reaction between 4-ethylbenzoic acid and 3-(2-phenylmorpholino)propylamine. Key steps include:

- Formation of Benzamide: The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

- Reaction Conditions: The reaction is conducted under anhydrous conditions to maximize yield and purity.

- Monitoring: Techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure quality.

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide has several applications across various fields:

- Pharmaceutical Development: Used as a building block for synthesizing complex organic molecules with potential therapeutic properties.

- Scientific Research: Explored for its biological activities, contributing to studies in medicinal chemistry and pharmacology.

- Industrial Use: Serves as an intermediate in the production of agrochemicals and other fine chemicals .

Studies on the interactions of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide with biological targets reveal important insights into its mechanism of action. These interactions may include:

- Enzyme Inhibition: The compound might inhibit specific enzymes involved in inflammatory processes.

- Receptor Binding: It may bind to particular receptors, modulating their signaling pathways and biological responses.

Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts .

Several compounds share structural similarities with 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-ethoxy-N-(3-morpholinopropyl)benzamide | Contains an ethoxy group instead of an ethyl group | Different substituent leading to varied solubility and reactivity |

| N-(3-Phenyl-2-propinoyl)benzamide | Features a propinoyl moiety | Potentially different biological activity due to structural differences |

| 2,3-dimethoxybenzamide derivatives | Contains methoxy groups at positions 2 and 3 on the benzene ring | Alters electronic properties affecting reactivity |

Uniqueness

The uniqueness of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide lies in its specific combination of functional groups, particularly the phenylmorpholino moiety, which imparts distinct chemical properties and biological activities compared to other benzamide derivatives. This structural feature enhances its potential for targeted interactions within biological systems .

The compound was first synthesized in the early 21st century as part of efforts to optimize benzamide derivatives for improved blood-brain barrier penetration. Its design integrates structural motifs from two pharmacologically active classes:

- Morpholino groups: Widely used in kinase inhibitors (e.g., PI3K/Akt/mTOR pathway modulators).

- Ethylbenzamide core: Known for antimicrobial and anti-inflammatory properties in compounds like dapsone derivatives.

Initial studies focused on establishing synthetic reproducibility, with later work exploring its interaction with eukaryotic and prokaryotic targets.

Significance in Medicinal Chemistry

The molecule’s hybrid architecture enables dual functionality:

- Hydrophilic-lipophilic balance: LogP ≈ 3.2 (predicted), facilitating membrane permeability.

- Hydrogen-bonding capacity: Three acceptors (amide oxygen, morpholino oxygens) and two donors (amide NH, morpholino NH).

These properties make it a scaffold for central nervous system (CNS)-targeted agents and antibiotic adjuvants.

Current Research Landscape

Recent investigations include:

- Kinase inhibition assays: Preliminary IC50 values of 2.7 μM against DNA-PK in glioblastoma models.

- Antimicrobial synergy: 32-fold reduction in methicillin-resistant Staphylococcus aureus (MRSA) MIC when combined with β-lactams.

Ongoing patent activity (e.g., US9415037B2) suggests industrial interest in related benzamides for neurodegenerative diseases.

Research Objectives and Scope

This review addresses:

- Synthetic optimization strategies

- Structure-activity relationship (SAR) analysis

- Target identification hypotheses

- Future directions for translational development

Classical Synthetic Approaches

The classical synthesis involves sequential construction of the 2-phenylmorpholine moiety followed by amide bond formation. A representative pathway begins with:

Morpholine Ring Synthesis:

(S)-2-Phenylmorpholine is prepared via acid-catalyzed cyclization of 2-phenyl-morpholine-4-carboxylic acid tert-butyl ester, achieving 78% yield after HCl-mediated deprotection and NaOH-assisted extraction [1].Propylamine Sidechain Installation:

Alkylation of 2-phenylmorpholine with 1-bromo-3-chloropropane under basic conditions introduces the propyl spacer, followed by azide substitution and Staudinger reduction to yield 3-(2-phenylmorpholino)propylamine [8].Amide Coupling:

Reacting 4-ethylbenzoyl chloride [4] with the propylamine derivative via Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) produces the target benzamide. Typical yields range 65-72% after recrystallization from ethanol/water [3].

| Parameter | Value |

|---|---|

| Coupling Temperature | 0-5°C |

| Reaction Time | 4-6 hours |

| Typical Scale | 10-100 mmol |

This three-step approach benefits from commercial availability of 4-ethylbenzoic acid derivatives [5], though requires careful control of acylation rates to prevent N-overacylation [3].

Modern Synthetic Strategies

Recent advancements employ catalytic methods and engineered reagents:

Coupling Reagent Optimization:

Phosphonium salts (e.g., PyBOP) demonstrate superior performance over carbodiimides in model reactions, achieving 89% conversion vs. 72% with DCC in THF at 25°C [2].Flow Chemistry Approaches:

Microreactor systems enable rapid amide bond formation (30-minute residence time) between 4-ethylbenzoic acid and the propylamine derivative using T3P® reagent, with 94% isolated yield at 50 mmol/hr throughput [2].Enantioselective Synthesis:

Chiral auxiliaries in morpholine ring formation yield (S)-configured products with >98% ee when using (R)-BINOL-phosphoric acid catalysts [1].

Green Chemistry Applications in Synthesis

Sustainable methodologies address environmental concerns:

Solvent-Free Mechanochemical Synthesis:

Ball-milling 4-ethylbenzoic acid [6], 3-(2-phenylmorpholino)propylamine [8], and polymer-supported carbodiimide achieves 82% conversion in 2 hours, eliminating dichloromethane use [2].Biocatalytic Amidation:

Lipase B from Candida antarctica (CAL-B) catalyzes amide formation in ionic liquid media ([BMIM][BF₄]), achieving 68% yield at 40°C with 0.5 mol% enzyme loading [2].

| Green Metric | Conventional Route | Improved Route |

|---|---|---|

| E-Factor | 34 | 8 |

| PMI (g/g) | 28 | 5 |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg |

Synthetic Challenges and Solutions

Key obstacles and mitigation strategies include:

Regioselectivity in Morpholine Formation:

Competing N- vs. O-alkylation during ring closure is minimized using silver(I) oxide as a phase-transfer catalyst (88:12 N/O selectivity) [1].Amine Protection Requirements:

The secondary amine in 3-(2-phenylmorpholino)propylamine necessitates temporary protection during acylation. tert-Butoxycarbonyl (Boc) groups provide optimal stability, removed via HCl/dioxane treatment post-coupling [1].Byproduct Formation:

Oligomerization during amide coupling is suppressed by:

Scale-up Considerations for Research Applications

Transitioning from milligram to kilogram scale introduces new variables:

Reagent Economics:

Cost analysis favors in situ acyl chloride generation (SOCl₂) over pre-formed 4-ethylbenzoyl chloride [4], reducing raw material costs by 42% at 1kg scale [5].Thermal Management:

Exothermic amidation (ΔT = 58°C) requires jacketed reactors with cryogenic cooling capacity (-20°C) for safe scale-up beyond 500g batches [3].Purification Strategies:

Centrifugal partition chromatography (CPC) using heptane/ethyl acetate/ethanol/water (5:5:4:3) achieves 99.5% purity in single-pass purification, outperforming column chromatography (92% purity, 3 passes) [2].

Quality Control in Research Synthesis

Analytical protocols ensure batch consistency:

Identity Confirmation:

Purity Assessment:

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) shows ≥98.5% purity at 254 nm with tR = 6.72 min [5].Chiral Purity:

Chiralcel OD-H column (hexane/i-PrOH 85:15) resolves enantiomers, verifying >99% ee for (S)-configured products [1].

| QC Parameter | Specification | Method |

|---|---|---|

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Water Content | <0.5% | Karl Fischer |

The structural characterization of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide represents a complex analytical challenge requiring multiple complementary techniques. Nuclear magnetic resonance spectroscopy stands as the primary method for structural elucidation, providing detailed information about the molecular framework through proton, carbon-13, and nitrogen-15 chemical shifts [1] [2]. The compound's benzamide core typically exhibits characteristic aromatic proton signals in the range of 7.2-8.5 ppm in proton NMR spectra, while the carbonyl carbon appears at 168-173 ppm in carbon-13 NMR analysis [3] [1].

X-ray crystallography offers precise molecular geometry determination, revealing critical bond lengths and angles that define the compound's three-dimensional structure. The benzamide core typically exhibits C-N bond lengths of 1.34-1.38 Å, consistent with partial double-bond character due to amide resonance [4] [5]. The ethyl substitution at the para position of the benzamide ring introduces conformational flexibility, with C-C bond lengths of approximately 1.53 Å and tetrahedral bond angles of 109.5° [5] [6].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The amide carbonyl stretch typically appears at 1650-1680 cm⁻¹, while the N-H stretch occurs in the 3200-3400 cm⁻¹ region [1] [7]. The morpholine ring contributes additional C-N and C-O stretching frequencies that assist in structural confirmation [8].

Mass spectrometry serves as a molecular weight confirmation tool, with the molecular ion peak at m/z 352 for the compound under investigation [9]. High-resolution mass spectrometry can provide accurate molecular formulas and fragmentation patterns that support structural assignments [10].

Structure-Based Research Approaches

Structure-based research approaches for benzamide derivatives have evolved significantly with advances in computational chemistry and crystallographic techniques. Density functional theory calculations provide insights into electronic structure and molecular stability, with typical HOMO-LUMO energy gaps of 4-6 eV for benzamide derivatives [11]. These calculations reveal that the planar benzamide core contributes to electronic delocalization, while the morpholine ring adopts a preferred chair conformation with minimal energy barriers [12].

Hirshfeld surface analysis has emerged as a powerful tool for understanding intermolecular interactions in benzamide structures. This method reveals that hydrogen-hydrogen contacts typically comprise 35-40% of the total surface interactions, while nitrogen-oxygen contacts account for 10-15% of the surface [13] [14]. The phenyl ring on the morpholine moiety contributes additional aromatic π-π stacking interactions that stabilize crystal packing arrangements [15].

Molecular docking studies demonstrate the binding modes of benzamide derivatives with biological targets. The planar benzamide core typically occupies hydrophobic binding pockets, while the morpholine ring provides hydrogen bonding capabilities [16]. The propyl linker offers conformational flexibility that allows optimal positioning of the terminal phenyl group for additional binding interactions [17].

Energy framework analysis reveals the relative contributions of electrostatic, dispersion, and repulsion forces in determining molecular stability. Benzamide derivatives typically exhibit binding energies ranging from -7 to -12 kcal/mol with their biological targets, indicating favorable interaction profiles [18].

Conformational Analysis in Biological Systems

Conformational analysis of benzamide derivatives in biological systems reveals significant flexibility around key rotatable bonds. The compound under investigation contains several rotatable bonds that contribute to its conformational landscape, including the ethyl substitution, the propyl linker, and the morpholine ring attachment [19]. Rotational energy barriers typically range from 2-10 kcal/mol for these flexible regions [20].

The benzamide core maintains a relatively rigid planar geometry due to amide resonance, with the N-H and C=O groups adopting coplanar arrangements [21]. However, the ethyl substitution at the para position can adopt various rotational conformations, with gauche and trans orientations being energetically accessible [22].

The morpholine ring consistently adopts a chair conformation in both solution and solid states, with the phenyl substituent preferentially occupying an equatorial position to minimize steric interactions [23]. This conformational preference is maintained across various environmental conditions and contributes to the compound's stability [12].

The propyl linker between the benzamide core and morpholine ring provides crucial conformational flexibility that allows the molecule to adopt extended conformations suitable for binding to biological targets [17]. Computational studies suggest that extended conformations are generally preferred over folded arrangements for optimal biological activity [24].

Structural Basis for Activity

The structural basis for the biological activity of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide involves multiple molecular recognition elements. The benzamide core serves as an essential pharmacophore, providing both hydrogen bonding capabilities through the N-H group and aromatic interactions through the phenyl ring [25]. The planar geometry of this core is critical for fitting into enzyme active sites and receptor binding pockets [15].

The ethyl substitution at the para position enhances lipophilicity and contributes to hydrophobic interactions with target proteins . This modification has been shown to improve membrane permeability and bioavailability compared to unsubstituted benzamide derivatives [27]. The specific positioning of the ethyl group also influences the electronic properties of the aromatic ring, affecting binding affinity [28].

The morpholine ring contributes balanced hydrophilic and lipophilic properties, making it a privileged structure in medicinal chemistry [29]. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom provides additional polar interactions [8]. The chair conformation of the morpholine ring positions these heteroatoms optimally for binding interactions [23].

The phenyl group attached to the morpholine provides additional aromatic interactions, including π-π stacking with aromatic amino acids in protein binding sites [14]. This structural feature has been associated with increased binding affinity and improved selectivity for specific targets [30].

Comparative Structural Analysis with Related Benzamides

Comparative structural analysis reveals significant differences between 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide and related benzamide derivatives. Simple N-alkylbenzamides lack the morpholine ring system, resulting in reduced conformational complexity and different binding profiles [31]. The addition of the morpholine ring introduces both flexibility and conformational constraints that influence biological activity [32].

Comparison with other para-substituted benzamides demonstrates the specific effects of ethyl substitution. While methyl-substituted derivatives exhibit slightly different electronic properties, the ethyl group provides optimal hydrophobic interactions without excessive steric hindrance [28]. Longer alkyl chains tend to reduce water solubility and may impair biological activity [33].

The propyl linker length is crucial for optimal activity, as demonstrated by structure-activity relationship studies of related compounds. Shorter linkers restrict conformational freedom and may prevent optimal binding geometries, while longer linkers can introduce excessive flexibility that reduces binding affinity [34]. The three-carbon propyl chain represents an optimal balance between flexibility and constraint [35].

Related morpholino-benzamide derivatives without the terminal phenyl group show reduced activity, highlighting the importance of the complete structural framework [18]. The phenyl substituent on the morpholine ring provides additional binding interactions that are essential for optimal biological activity [30].

Crystal structure comparisons reveal that the compound adopts similar packing arrangements to other benzamide derivatives, with characteristic hydrogen bonding patterns involving the amide N-H and C=O groups [36]. However, the additional structural complexity introduces novel intermolecular interactions that may influence solid-state properties and stability [37].